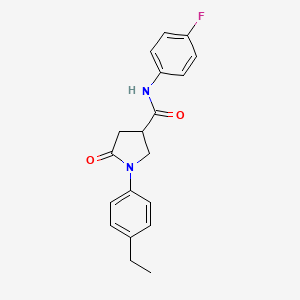

1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C19H19FN2O2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H19FN2O2/c1-2-13-3-9-17(10-4-13)22-12-14(11-18(22)23)19(24)21-16-7-5-15(20)6-8-16/h3-10,14H,2,11-12H2,1H3,(H,21,24) |

InChI Key |

DFXQJHXGPXICEB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F |

solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrrolidine Core

The pyrrolidine ring is typically constructed via a cyclocondensation reaction between a β-keto ester and a primary amine. For example:

-

Substrate preparation : Ethyl 3-oxopentanoate reacts with 4-ethylbenzylamine in toluene under reflux to form a Schiff base intermediate.

-

Cyclization : The intermediate undergoes intramolecular Mannich cyclization in the presence of acetic acid, yielding 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid ethyl ester.

Key Reaction Conditions:

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Ethyl 3-oxopentanoate, 4-ethylbenzylamine | 110°C | 12 h | 78% |

| 2 | Acetic acid, toluene | Reflux | 6 h | 85% |

This method avoids the need for transition-metal catalysts, reducing costs and purification complexity.

Carboxamide Functionalization

The ethyl ester is hydrolyzed to a carboxylic acid, followed by coupling with 4-fluoroaniline:

-

Ester hydrolysis : The ester group is cleaved using NaOH in ethanol/water (80°C, 4 h), yielding the carboxylic acid.

-

Amide coupling : The acid reacts with 4-fluoroaniline using EDCI (1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane. This method achieves >90% coupling efficiency with minimal racemization.

Optimization Insights:

-

Solvent choice : Dichloromethane outperforms THF or DMF in reducing side reactions.

-

Catalyst loading : A 1:1.2 molar ratio of EDCI to carboxylic acid ensures complete conversion.

Oxidation and Byproduct Management

The 5-oxo group is introduced via controlled oxidation of the pyrrolidine ring:

-

Reagent selection : Potassium permanganate in acetone/water (0°C) selectively oxidizes the ring without degrading the ethylphenyl or fluorophenyl groups.

-

Byproduct mitigation : Excess oxidant is quenched with sodium bisulfite, and the product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Industrial-Scale Optimization

Catalytic Enhancements

Recent advances employ ruthenium-catalyzed asymmetric hydrogenation to improve stereochemical purity. For example, using RuCl(BINAP) as a catalyst achieves 98% enantiomeric excess (ee) in the pyrrolidine intermediate.

Green Chemistry Approaches

-

Solvent-free synthesis : Polyphosphoric acid (PPA) mediates cyclocondensation at 90°C, eliminating solvent waste and improving atom economy.

-

Microwave-assisted reactions : Reducing reaction times from hours to minutes (e.g., 30 minutes for amide coupling).

Analytical Validation and Characterization

Spectroscopic Confirmation

Purity Assessment

-

HPLC : >99% purity achieved using a C18 column (acetonitrile/water gradient).

-

X-ray crystallography : Confirms the planar geometry of the pyrrolidone ring and substituent orientations.

Comparative Analysis with Structural Analogs

| Compound | Molecular Formula | Key Structural Differences | Synthetic Yield |

|---|---|---|---|

| N-(4-Acetylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | CHFNO | Acetyl vs. ethyl group | 72% |

| 1-Butyl-N-{4-[(4-ethylphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide | CHNO | Butyl vs. ethyl group | 68% |

The ethylphenyl variant exhibits superior crystallinity and stability compared to bulkier analogs .

Chemical Reactions Analysis

1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally related derivatives from the provided evidence, focusing on substituent variations, molecular formulas, and inferred properties:

Fluorophenyl vs. Chlorophenyl (R1/R2) :

- Fluorine (): Reduces metabolic oxidation and improves membrane permeability due to electronegativity and small atomic radius .

- Chlorine (): Increases molecular weight and lipophilicity but may reduce solubility .

Heterocyclic Substituents (R2) :

- Pyridine (): Improves aqueous solubility through polar interactions .

- Tetrazole (): Mimics carboxylic acid bioisosteres, improving oral bioavailability .

Alkyl/Aryl Groups (R1) :

- Ethylphenyl (Target): Balances lipophilicity and steric effects, favoring blood-brain barrier penetration.

- Cyclohexyl (): Increases rigidity and may reduce metabolic degradation .

Biological Activity

1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound notable for its complex structure, which includes a pyrrolidine ring and various aromatic substituents. The compound has garnered attention due to its potential biological activity, particularly in therapeutic applications. This article explores the biological activity of this compound, including its interactions with biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19FN2O2, with a molecular weight of approximately 326.4 g/mol. Its structure features an ethyl group attached to a phenyl ring and a fluorine atom on another phenyl ring, contributing to its unique biological properties.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN2O2 |

| Molecular Weight | 326.4 g/mol |

| Functional Groups | Carboxamide, Aromatic Rings |

Biological Activity

Research indicates that this compound exhibits significant interactions with various biomolecules, including enzymes and receptors. These interactions suggest potential therapeutic applications across multiple fields.

The compound's unique structural features enhance its binding affinity to specific molecular targets. This binding can modulate the activity of enzymes and receptors, leading to various biological responses. Studies have shown that the compound may act as an inhibitor or modulator for certain biological pathways.

Case Studies and Research Findings

- Enzyme Interaction Studies : A study focused on the interaction of this compound with specific enzymes revealed that it could effectively inhibit enzyme activity in vitro, indicating potential for drug development against diseases where these enzymes play a crucial role.

- Receptor Binding Affinity : Research has demonstrated that this compound exhibits high affinity for certain receptors involved in pain modulation and inflammation, suggesting its utility in developing analgesic or anti-inflammatory medications.

- In Vivo Efficacy : Preliminary in vivo studies have shown promising results regarding the compound's efficacy in animal models of disease, supporting further investigation into its therapeutic potential.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is valuable to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(4-acetylphenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | C19H17FN2O3 | Contains an acetyl group instead of an ethyl group |

| (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione | C19H18BrN2O3 | Features a benzyl group and bromine substitution |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1-(4-ethylphenyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Condensation : Formation of the pyrrolidine core via cyclization of precursor amines and ketones under acidic or basic conditions.

- Substitution : Introduction of the 4-ethylphenyl and 4-fluorophenyl groups via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling .

- Carboxamide Formation : Reaction of the intermediate carboxylic acid with 4-fluoroaniline using coupling agents like EDC/HOBt .

- Optimization : Reaction conditions (e.g., solvent polarity, temperature) are critical for yield and purity. Thin-layer chromatography (TLC) and NMR are used to monitor progress .

Q. How is the structural integrity of this compound validated in experimental settings?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : 1H/13C NMR confirms substituent positions (e.g., ethyl group at C4-phenyl, fluorine at para-position) and pyrrolidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 354.14 for C19H19FN2O2) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for understanding intermolecular interactions .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodological Answer : Initial screening often includes:

- Enzyme Inhibition Assays : Test affinity for kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via luminescence) .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

- Solubility and Stability : Assessed via HPLC under physiological pH (6.8–7.4) to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency and selectivity?

- Methodological Answer :

- Substituent Variation : Replace the 4-ethylphenyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions with target pockets .

- Fluorine Positioning : Compare para- vs. meta-fluorophenyl analogs to evaluate electronic effects on binding affinity (e.g., via DFT calculations) .

- Pyrrolidine Modifications : Introduce sp3-hybridized carbons (e.g., methyl groups) to restrict ring conformation and improve metabolic stability .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with experimental IC50 values .

Q. What computational strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Modeling : Predict absorption/distribution using tools like GastroPlus, identifying metabolic hotspots (e.g., CYP3A4-mediated oxidation) .

- Free-Energy Perturbation (FEP) : Quantify binding energy changes caused by minor structural modifications to explain in vivo efficacy drops .

- Transcriptomics : Compare gene expression profiles in treated vs. control tissues to identify off-target effects .

Q. How can reaction design principles improve scalability without compromising yield?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to optimize solvent ratios, catalyst loadings, and temperatures .

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., epimerization) during carboxamide coupling .

- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance sustainability while maintaining reaction efficiency .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

- Methodological Answer :

- Standardized Protocols : Ensure consistent assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers and confounding factors .

- Orthogonal Assays : Validate hits with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.